molecular formula C13H11NO4 B6379801 2-Methoxy-4-(3-nitrophenyl)phenol CAS No. 112148-13-7

2-Methoxy-4-(3-nitrophenyl)phenol

Cat. No.: B6379801
CAS No.: 112148-13-7
M. Wt: 245.23 g/mol
InChI Key: WFYDBFPLKALUPA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-nitrophenyl)phenol is an organic compound with the molecular formula C13H11NO4. This compound is characterized by a methoxy group (-OCH3) and a nitrophenyl group attached to a phenol ring. It is a member of the aryloxy phenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(3-nitrophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methoxyphenol with 3-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-4-(3-nitrophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-nitrophenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. It also inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Comparison with Similar Compounds

Comparison: 2-Methoxy-4-(3-nitrophenyl)phenol is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties such as higher oxidative stability and specific biological activities .

Properties

IUPAC Name

2-methoxy-4-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDBFPLKALUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685569
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112148-13-7
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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